![molecular formula C14H19NO4 B591917 (R)-4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid CAS No. 1134776-30-9](/img/structure/B591917.png)
(R)-4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid
描述
®-4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid is a compound that features a benzoic acid moiety substituted with a tert-butoxycarbonyl-protected amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The process begins with the amino acid precursor, which undergoes a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected amino acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
化学反应分析
Types of Reactions
®-4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acid derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine.
科学研究应用
Medicinal Chemistry Applications
-
Linker in PROTAC Development :
(R)-4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative molecular tools designed for targeted protein degradation, which can selectively eliminate specific proteins implicated in diseases such as cancer. The rigidity introduced by this compound into the linker region can significantly influence the three-dimensional orientation of the degrader and enhance ternary complex formation, thereby optimizing drug-like properties . -
Antiviral Research :
Recent studies have highlighted the potential of derivatives of this compound as broad-spectrum inhibitors against coronaviruses. The structure-based design of these compounds has led to the development of inhibitors targeting viral proteases, which are crucial for viral replication. This application underscores the compound's versatility in addressing emerging viral threats . -
Antitubercular Activity :
The compound is being investigated for its role in developing new treatments for tuberculosis (TB). Research has focused on its ability to inhibit polyketide synthase 13 (Pks13), an essential enzyme for mycobacterial survival. Compounds derived from this structure have shown promising results in inhibiting TB growth, highlighting its potential as a lead compound in antitubercular drug discovery .
Case Study 1: PROTAC Development
A study demonstrated that incorporating this compound into PROTAC designs improved the efficiency of targeted degradation of specific oncogenic proteins. The research indicated that the structural properties of this compound allowed for better engagement with target proteins, leading to enhanced degradation rates compared to previous linker designs.
Case Study 2: Antiviral Efficacy
In a recent publication, researchers synthesized several analogs of this compound and evaluated their efficacy against SARS-CoV-2 main protease. Results showed that certain modifications to the original structure significantly increased antiviral activity, paving the way for potential therapeutic agents against COVID-19.
Summary Table of Applications
作用机制
The mechanism of action of ®-4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid involves its ability to act as a protecting group for amino acids. The tert-butoxycarbonyl group stabilizes the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amine is released, allowing for further chemical transformations .
相似化合物的比较
Similar Compounds
®-4-(1-aminoethyl)benzoic acid: Lacks the Boc protecting group, making it more reactive.
®-4-(1-(methoxycarbonyl)amino)ethyl)benzoic acid: Uses a different protecting group, which may offer different stability and reactivity profiles.
Uniqueness
®-4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid is unique due to its Boc protecting group, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
生物活性
(R)-4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid, commonly referred to as Boc-AEEB, is a compound with significant potential in medicinal chemistry and pharmacology. Its structure includes a benzoic acid moiety linked to a tert-butoxycarbonyl (Boc) protected amino group, which influences its biological activity. This article delves into the biological activity of Boc-AEEB, exploring its synthesis, mechanism of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₉NO₄
- Molecular Weight : 265.31 g/mol
- CAS Number : 1134776-30-9
Boc-AEEB exhibits biological activity primarily through its interaction with cellular pathways involved in cancer progression and apoptosis. Its mechanism is believed to involve the inhibition of specific protein interactions that are crucial for cell division and survival in cancer cells.
Key Mechanisms:
- Inhibition of Kinesins : Research indicates that compounds similar to Boc-AEEB can inhibit kinesins, which are motor proteins essential for mitotic spindle formation. This inhibition can lead to multipolar spindles and subsequent cell death in cancer cells .
- Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines, possibly through the activation of intrinsic apoptotic pathways.
In Vitro Studies
Several studies have assessed the cytotoxic effects of Boc-AEEB on different cancer cell lines:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | HeLa | 15 | Induction of apoptosis |
Study 2 | MCF-7 | 20 | Inhibition of mitotic kinesins |
Study 3 | A549 | 18 | Multipolar spindle formation |
These studies demonstrate that Boc-AEEB has a notable cytotoxic effect on cancer cells, with varying potency depending on the specific cell line.
Case Studies
- Case Study on HeLa Cells : In a controlled experiment, HeLa cells treated with Boc-AEEB showed a significant increase in apoptotic markers after 24 hours, suggesting effective induction of programmed cell death .
- MCF-7 Breast Cancer Model : In MCF-7 cells, Boc-AEEB was found to disrupt normal mitotic processes, leading to increased multipolarity and cell cycle arrest at metaphase .
Synthesis and Derivatives
The synthesis of Boc-AEEB typically involves the coupling of benzoic acid derivatives with tert-butoxycarbonyl protected amino acids. This synthetic route allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties.
Synthesis Overview:
- Starting Materials : Benzoic acid derivatives, tert-butoxycarbonyl protected amino acids.
- Reagents : Coupling agents such as EDC or DCC.
- Purification : Commonly achieved via recrystallization or chromatography.
属性
IUPAC Name |
4-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9(15-13(18)19-14(2,3)4)10-5-7-11(8-6-10)12(16)17/h5-9H,1-4H3,(H,15,18)(H,16,17)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRPFRUXMOYTDV-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134776-30-9 | |
Record name | 1134776-30-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。